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Compound of Interest

Compound Name:
3-Bromo-4-hydroxybenzoic acid

hydrate

CAS No.: 1274892-02-2

Cat. No.: B6335919

Get Quote

Executive Summary
3-Bromo-4-hydroxybenzoic acid (3-B-4-HBA) is a critical halogenated aromatic building block in

medicinal chemistry and materials science. Distinguished by its trisubstituted benzene ring

pattern, it serves as a versatile scaffold for the synthesis of bioactive molecules, including

enzyme inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a

rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity

profiles, offering a self-contained reference for laboratory application.

Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Physicochemical Profile[2]
3-B-4-HBA is characterized by the presence of an electron-withdrawing bromine atom ortho to

a phenolic hydroxyl group and meta to a carboxylic acid moiety. This specific substitution

pattern significantly alters the acidity and nucleophilicity of the phenol compared to the parent

4-hydroxybenzoic acid.
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Property Value Context/Notes

IUPAC Name
3-Bromo-4-hydroxybenzoic

acid
-

CAS Number 14348-41-5

Distinct from isomer 4-bromo-

3-hydroxybenzoic acid (14348-

38-0)

Molecular Formula C₇H₅BrO₃ -

Molecular Weight 217.02 g/mol -

Appearance
White to off-white crystalline

powder

Hygroscopic nature observed

in some hydrates

Melting Point 163–169 °C
Varies slightly with solvent of

crystallization

pKa (Predicted) COOH: ~4.0

Slightly more acidic than

benzoic acid (4.[1][2][3]20) due

to -I effect of Br

pKa (Phenol) OH: ~7.5–8.0
Significantly more acidic than

phenol (10.0) due to ortho-Br

Solubility DMSO, Methanol, Ethanol
Limited solubility in cold water;

soluble in hot water

Structural Geometry & Electronic Effects
The bromine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), which

increases the acidity of the adjacent phenolic hydroxyl group. Sterically, the bulky bromine

atom forces the hydroxyl proton to orient away or engage in weak intramolecular hydrogen

bonding, though intermolecular hydrogen bonding dominates the crystal lattice.

Crystal Packing: The molecule typically forms centrosymmetric dimers via the carboxylic acid

groups (R²₂(8) motif), a standard feature in benzoic acid derivatives.

Hammett Parameters: The meta-bromo substituent relative to the carboxyl group and ortho

relative to the hydroxyl group creates a unique electronic push-pull system, activating the
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ring for specific nucleophilic aromatic substitutions at the 4-position under extreme

conditions, or directing electrophilic substitution to position 5.

Synthetic Pathways
The synthesis of 3-B-4-HBA is classically achieved through the electrophilic aromatic

bromination of 4-hydroxybenzoic acid. The hydroxyl group acts as a strong ortho, para-director.

Since the para position is blocked by the carboxyl group, bromination occurs exclusively at the

ortho positions (3 or 5).

Validated Laboratory Protocol
Reaction: Monobromination of 4-Hydroxybenzoic Acid Yield: ~70–85% Purity: >98% (after

recrystallization)

Reagents:

4-Hydroxybenzoic acid (1.0 eq)

Bromine (Br₂) (1.0–1.05 eq)

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

Dissolution: Dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic

acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat

gently to ~40°C to ensure complete dissolution.

Bromination: Prepare a solution of 59 g (19 mL, 0.37 mol) of bromine in 60 mL of glacial

acetic acid. Add this solution dropwise to the reaction mixture over 45 minutes. Caution:

Exothermic reaction.

Reflux: Heat the mixture to reflux (approx. 118°C) and maintain for 6 hours. The solution will

evolve HBr gas (trap required).

Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 2 L of

ice-cold water with vigorous stirring. A white precipitate will form immediately.
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Purification: Filter the solid and wash with cold water (3 x 200 mL) to remove residual acetic

acid. Recrystallize the crude product from hot glacial acetic acid or a water/ethanol mixture

(80:20) to yield pure white needles.

Synthesis Workflow Diagram

Reaction Conditions
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Temp: Reflux (118°C)

Time: 6 Hours
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Caption: Electrophilic aromatic substitution pathway for the synthesis of 3-Bromo-4-

hydroxybenzoic acid, highlighting potential over-bromination risks.

Reactivity & Derivatization
3-B-4-HBA serves as a trifunctional scaffold:

Carboxylic Acid: Esterification, Amide coupling.[2]

Phenol: Etherification, O-alkylation.

Aryl Bromide: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.
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Strategic Functionalization
The bromine handle is particularly valuable for cross-coupling reactions to extend the carbon

skeleton, a common tactic in fragment-based drug discovery (FBDD).

Applications
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(e.g., PTP1B inhibitors)
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Caption: Divergent synthesis map showing key derivatization pathways. The Suzuki coupling

(Red Arrow) is the primary route for scaffold extension in medicinal chemistry.

Spectroscopic Characterization
Accurate identification relies on interpreting the specific substitution pattern in NMR.

1H NMR Fingerprint (DMSO-d6, 400 MHz)
The aromatic region displays a characteristic ABC system (or AMX depending on resolution)

due to the 1,3,4-substitution pattern.
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Proton
Position

Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J)

Assignment
Logic

COOH ~12.8 Broad Singlet -
Exchangeable

acidic proton.

OH ~10.8 Broad Singlet -

Phenolic proton

(deshielded by

ortho-Br).

H-2 8.01 Doublet (d) J ≈ 2.0 Hz

Ortho to COOH,

Meta to Br. Most

deshielded

aromatic H.

H-6 7.78
Doublet of

Doublets (dd)
J ≈ 8.5, 2.0 Hz

Ortho to COOH,

Para to Br.

H-5 7.05 Doublet (d) J ≈ 8.5 Hz

Ortho to OH.

Shielded by

electron-donating

OH.

Mass Spectrometry (ESI)
Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic COOH and Phenol.

Molecular Ion [M-H]⁻: 214.9 and 216.9 (1:1 ratio).[1]

Isotope Pattern: The presence of one bromine atom results in a distinctive 1:1 doublet for the

molecular ion peaks (

Br and

Br isotopes), serving as a diagnostic confirmation of the halogenation.

Safety & Handling (MSDS Highlights)
GHS Classification:
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Skin Irritation: Category 2

Eye Damage: Category 1 (Risk of serious damage due to acidity)

STOT-SE: Category 3 (Respiratory irritation)

Handling: Use strictly in a fume hood. The compound is an irritant to mucous membranes.

Storage: Store at room temperature (15–25°C), protected from light. Hygroscopic—keep

container tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6335919/docs#understanding-the-chemical-
structure-of-3-bromo-4-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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